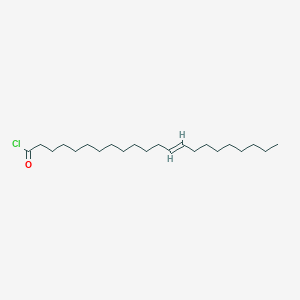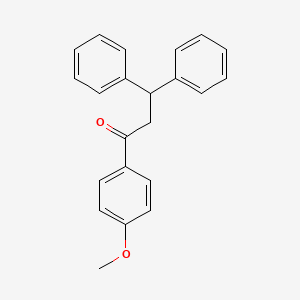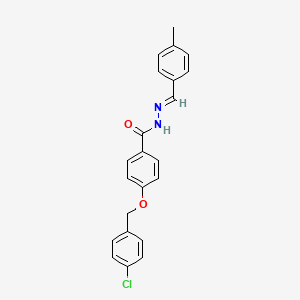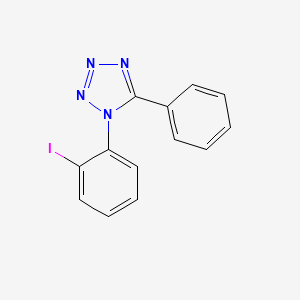![molecular formula C21H24N4O2S B12000425 5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000425.png)
5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a tert-butylphenyl group and a dimethoxyphenylmethylideneamino group, along with a hydrosulfide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acids or esters.
Substitution with tert-Butylphenyl Group:
Attachment of Dimethoxyphenylmethylideneamino Group: This step involves the condensation of 2,4-dimethoxybenzaldehyde with an amine derivative to form the imine linkage.
Introduction of Hydrosulfide Moiety: The final step involves the addition of a hydrosulfide group, which can be achieved using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydrosulfide moiety can undergo oxidation to form disulfides or sulfoxides.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties, potentially leading to new therapeutic agents.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets in a unique manner, offering potential for drug discovery.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or activating their function. The triazole ring is known to bind to metal ions, which could be a part of its mechanism in enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its antifungal properties.
Fluconazole: A triazole antifungal drug.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
The uniqueness of 5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific substitution pattern, which could confer unique biological activities and chemical reactivity compared to other triazole derivatives
Properties
Molecular Formula |
C21H24N4O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N4O2S/c1-21(2,3)16-9-6-14(7-10-16)19-23-24-20(28)25(19)22-13-15-8-11-17(26-4)12-18(15)27-5/h6-13H,1-5H3,(H,24,28)/b22-13+ |
InChI Key |
RKYBAESJLBUUON-LPYMAVHISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12000397.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12000399.png)

![2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B12000407.png)


![1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate](/img/structure/B12000411.png)
![4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B12000417.png)

